molecular formula C12H17NO3 B2938098 tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate CAS No. 1335031-84-9

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate

Cat. No. B2938098
CAS RN: 1335031-84-9
M. Wt: 223.272
InChI Key: DIRYFKYIEKHZOA-DTWKUNHWSA-N
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Description

Tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate (TBC) is a cyclic organic compound that has been widely studied due to its potential applications in a variety of scientific and industrial fields. TBC is a versatile compound with a wide range of possible uses, such as in synthetic organic chemistry, pharmaceuticals, and materials science. It has been used as a reagent in the synthesis of various compounds and as a catalyst in various reactions. Its most notable use is in the synthesis of the anti-inflammatory drug, ibuprofen.

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized as a cyclic amino acid ester, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
  • A similar synthesis process was used for the chiral variant of the compound, focusing on its molecular structure and characterization (Moriguchi et al., 2014).

Enantioselective Synthesis

  • The compound has been utilized in the enantioselective synthesis of intermediates for potent CCR2 antagonists, with a key step being iodolactamization (Campbell et al., 2009).

Application in Total Synthesis

  • It has been used in the synthesis of complex structures like 3-amino-3-deoxy-D-altrose and derivatives, indicating its utility in the creation of protected amines and advanced organic synthesis (Nativi et al., 1989).

Synthesis of Tropane Alkaloids

  • The compound's derivatives have been instrumental in the asymmetric synthesis of tropane alkaloids like (+)-pseudococaine, showcasing its role in the creation of complex organic molecules (Brock et al., 2012).

Peptidomimetic Synthesis

  • It has been used in the efficient synthesis of azabicyclo[X.Y.0]alkane amino acids, which are rigid dipeptide mimetics crucial for peptide-based drug discovery (Mandal et al., 2005).

Scaffold for Substituted Piperidines

  • This compound serves as a scaffold for the preparation of substituted piperidines, important in various synthetic applications (Harmsen et al., 2011).

Synthesis of Fused Ring Piperidine Derivatives

  • It's instrumental in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, demonstrating its versatility in creating novel organic structures (Moskalenko & Boev, 2014).

Geissman–Waiss Lactone Synthesis

  • The compound is used in the synthesis of both enantiomers of the Geissman–Waiss lactone, a precursor for necine bases, showing its utility in complex organic syntheses (Barco et al., 2007).

Scalable Synthesis Routes

  • There are scalable synthesis routes for its enantiomerically pure variants, indicating its potential for large-scale production in pharmaceutical applications (Maton et al., 2010).

properties

IUPAC Name

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYFKYIEKHZOA-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C=CCC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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